molecular formula C20H19ClN4O3S B2367795 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898624-92-5

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2367795
CAS No.: 898624-92-5
M. Wt: 430.91
InChI Key: ZHTNVSOFBUVFIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antitumor, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18ClN5O3S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazine compounds exhibit significant antibacterial properties. For instance, a related study highlighted that compounds containing a triazine ring showed broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity significantly .

Table 1: Antibacterial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound 5dE. coli0.91 µM
Compound 5fM. smegmatis50 µg/mL
Compound 5gS. aureus1.25 µM

Antitumor Activity

The compound's antitumor potential was evaluated through in vitro assays against a panel of cancer cell lines as per the National Cancer Institute (NCI) protocols. The results indicated moderate growth inhibition across various cancer types including leukemia and breast cancer. The average growth inhibition ranged from 92.48% to 126.61%, suggesting a low level of anticancer activity but warranting further investigation into its mechanism of action and potential modifications to enhance efficacy .

Table 2: Antitumor Activity Assessment

Cancer Cell LineGrowth Inhibition (%)
Leukemia95.00
Breast104.68
Lung126.61

Anti-inflammatory Activity

In addition to its antibacterial and antitumor effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that similar derivatives significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests that compounds with similar structural features could also possess anti-inflammatory activity, which is crucial in treating various inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study focusing on thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that modifications in the side chains significantly influenced their antibacterial potency. The incorporation of specific substituents enhanced the overall effectiveness against bacterial strains .
  • Antitumor Screening : The evaluation of the compound against multiple cancer cell lines indicated that while it exhibited some level of cytotoxicity, further structural optimization is necessary to improve its therapeutic index .
  • Mechanism of Action : Investigations into the mechanism revealed that compounds with similar scaffolds inhibited critical enzymes involved in bacterial cell wall synthesis and inflammatory pathways, pointing towards their potential utility in drug development .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)9-16-19(27)23-20(25-24-16)29-11-18(26)22-15-10-14(21)7-8-17(15)28-2/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNVSOFBUVFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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